Carlinoside
Overview
Description
Carlinoside is a flavone glycoside . It is derived from the herbs of Lespedeza bicolor Turcz . It has a molecular formula of C26H28O15 and a molecular weight of 580.5 g/mol . Carlinoside has been found to have hepatoprotective efficiency .
Molecular Structure Analysis
The molecular structure of Carlinoside can be represented by the SMILES string: OC1=C([C@@H]2OC@@HC@H[C@H]2O)CO)C(O)=C(C(C=C(C3=CC(O)=C(O)C=C3)O4)=O)C4=C1[C@H]5C@@HCO5)O)O .
Chemical Reactions Analysis
Carlinoside reduces hepatic bilirubin accumulation by stimulating bilirubin-UGT activity .
Physical And Chemical Properties Analysis
Carlinoside is a powder . It has a molecular weight of 580.49 .
Scientific Research Applications
Bioresources and Bioprocessing
- Scientific Field: Bioresources and Bioprocessing .
- Application Summary: Carlinoside is a flavone glycoside that has been used in the de novo biosynthesis of C-arabinosylated flavones by utilizing indica rice C-glycosyltransferases . This process is significant because flavone C-arabinosides/xylosides are plant-originated glycoconjugates with various bioactivities .
- Methods of Application: The method involves the use of specific C-glycosyltransferases (CGTs) and the introduction of heterologous UDP-pentose supply to produce different C-arabinosides/xylosides in recombinant E. coli . Fed-batch fermentation and precursor supplement were used to maximize the titer of rice-originated C-arabinosides .
- Results: The optimized final titer of schaftoside and apigenin di-C-arabinoside reached 19.87 and 113.16 mg/L, respectively . This research lays a foundation for further optimal manufacture of complex flavonoid compounds in microbial cell factories .
Hepatoprotective Efficiency
- Scientific Field: Environmental Research .
- Application Summary: Carlinoside has been found to have hepatoprotective efficiency, particularly in relation to hepatitis . It has been used in research studying the impact of edaphic factors and nutrient management on the hepatoprotective efficiency of Carlinoside .
- Methods of Application: Cajanus cajan was cultivated using vermicompost as a major organic amendment at two locations with different soil types . The study recorded a many-fold increment in SOC storage capacities in both locations, which was significantly correlated with carlinoside, total phenol, and flavonoid contents in Cajanus leaves .
- Results: Leaf extracts of vermicompost-aided plants could cure hepatitis in affected rat livers and in the HepG2 cell line . Vermi-treatment is an effective route for the growth of Cajanus as a cash crop for biomedical applications and can produce a concurrent improvement in soil quality .
Hepatitis Treatment
- Scientific Field: Medical Research .
- Application Summary: Carlinoside is known for its excellent curative potential in hepatitis . It has been used in research studying the impact of edaphic factors and nutrient management on the hepatoprotective efficiency of Carlinoside .
- Methods of Application: The study involved cultivating Cajanus cajan using vermicompost as a major organic amendment at two locations with different soil types . The study recorded a many-fold increment in SOC storage capacities in both locations, which was significantly correlated with carlinoside, total phenol, and flavonoid contents in Cajanus leaves .
- Results: Leaf extracts of vermicompost-aided plants could cure hepatitis in affected rat livers and in the HepG2 cell line . Vermi-treatment is an effective route for the growth of Cajanus as a cash crop for biomedical applications and can produce a concurrent improvement in soil quality .
Jaundice Treatment
Future Directions
There is a substantial research gap regarding the medicinal use of Carlinoside, as its concentrations are greatly variable depending on locality . Therefore, future research could focus on exploring the potential therapeutic applications of Carlinoside and ways to increase its abundance for medicinal use.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYTZHKGMCEGE-VYUBKLCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208666 | |
Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carlinoside | |
CAS RN |
59952-97-5 | |
Record name | Carlinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59952-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carlinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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